molecular formula C17H16O3 B15076207 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid CAS No. 2346-66-9

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid

Cat. No.: B15076207
CAS No.: 2346-66-9
M. Wt: 268.31 g/mol
InChI Key: PJOFOPQGLKIHJA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes two benzene rings substituted with methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzoic acid
  • 2,4-Dimethoxybenzoic acid
  • 2,5-Dimethylbenzoic acid

Uniqueness

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid is unique due to the presence of both a benzoyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2346-66-9

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2,4-dimethylbenzoyl)-3-methylbenzoic acid

InChI

InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)15-11(2)5-4-6-14(15)17(19)20/h4-9H,1-3H3,(H,19,20)

InChI Key

PJOFOPQGLKIHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=C2C(=O)O)C)C

Origin of Product

United States

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